Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy-
Overview
Description
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- is a synthetic compound that belongs to the family of xanthenes. It has been extensively studied due to its various applications in scientific research.
Mechanism Of Action
The mechanism of action of Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- involves the interaction of the molecule with specific biomolecules such as proteins and nucleic acids. The molecule binds to these biomolecules, leading to a change in their conformation or activity, which can be detected by fluorescence spectroscopy.
Biochemical And Physiological Effects
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- has been shown to have various biochemical and physiological effects. It has been used to study protein-protein interactions, enzyme activity, and DNA-protein interactions. Additionally, it has been used to study cellular processes such as apoptosis and cell division.
Advantages And Limitations For Lab Experiments
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- has several advantages for lab experiments. It is a highly sensitive probe that can detect changes in biomolecule activity at low concentrations. Additionally, it is easy to use and can be incorporated into various experimental systems. However, it also has limitations, such as its potential for photobleaching and interference with other fluorescent probes.
Future Directions
For its use include the development of new analogs, in vivo imaging, and the development of new diagnostic and therapeutic agents.
Synthesis Methods
The synthesis of Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- involves the reaction of isobenzofuran-1(3H)-one with 3,6-diethoxy-9H-xanthen-9-one in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, followed by an intramolecular cyclization, leading to the formation of the spiro compound.
Scientific Research Applications
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- has been extensively used in scientific research due to its unique properties. It is a fluorescent molecule that emits light in the visible range upon excitation with UV light. This property makes it an ideal probe for various applications such as fluorescence microscopy, flow cytometry, and high-throughput screening.
properties
IUPAC Name |
3',6'-diethoxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-3-26-15-9-11-19-21(13-15)28-22-14-16(27-4-2)10-12-20(22)24(19)18-8-6-5-7-17(18)23(25)29-24/h5-14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPFGEPPWZRGFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OCC)C5=CC=CC=C5C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944530 | |
Record name | 3',6'-Diethoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-diethoxy- | |
CAS RN |
21934-70-3 | |
Record name | 3',6'-Diethoxyfluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021934703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3',6'-Diethoxy-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DI-O-ETHYLFLUORESCEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX44IYL9MP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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